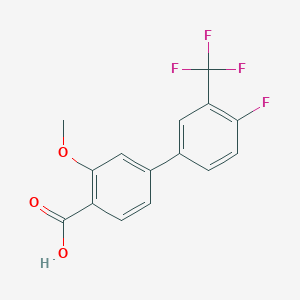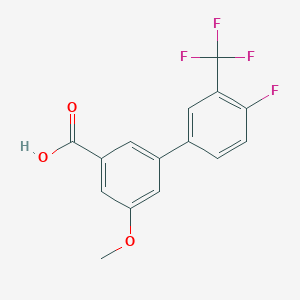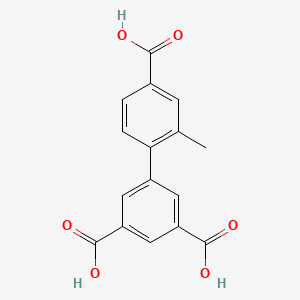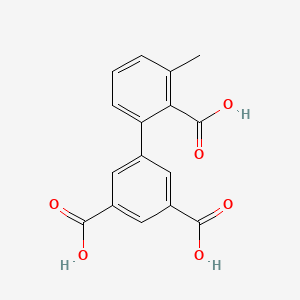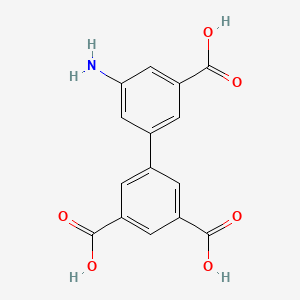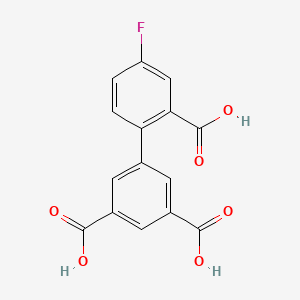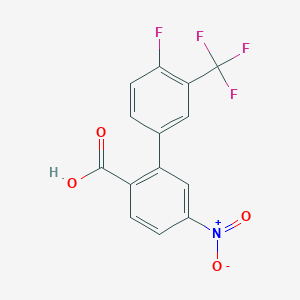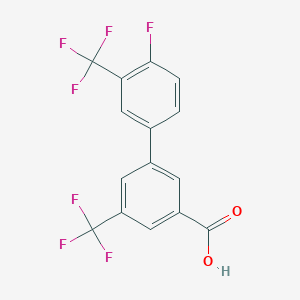
3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid, or 4F-3TFMB, is an organic fluorinated compound that has been used in a variety of scientific applications. It is a versatile compound with a wide range of uses, from pharmaceuticals to industrial applications. The compound has a unique structure that allows it to interact with a variety of different molecules in different ways. 4F-3TFMB has been used in research to study its effects on biochemical and physiological processes, and its potential for use in laboratory experiments. In
科学研究应用
4F-3TFMB has been used in a variety of scientific research applications. It has been used as a fluorescent probe in studies of protein-protein interactions and enzyme kinetics. The compound has also been used as a reagent in the synthesis of other organic compounds. In addition, 4F-3TFMB has been used to study the effects of fluorinated compounds on biochemical and physiological processes.
作用机制
The mechanism of action of 4F-3TFMB is not yet fully understood. However, it is believed that the compound interacts with proteins and enzymes in a variety of ways. It is thought that the compound can act as an inhibitor of certain enzymes, as well as a substrate for others. In addition, the compound may interact with proteins in a non-specific manner, altering their structure and function.
Biochemical and Physiological Effects
4F-3TFMB has been shown to have a variety of biochemical and physiological effects. In studies, the compound has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and fatty acids. It has also been shown to alter the structure and function of proteins, potentially leading to changes in cellular processes. In addition, 4F-3TFMB has been shown to have an effect on the activity of certain hormones, such as insulin.
实验室实验的优点和局限性
The use of 4F-3TFMB in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to obtain, making it an attractive option for researchers. In addition, the compound is highly soluble in a variety of solvents, allowing it to be used in a variety of experiments. However, there are some limitations to the use of 4F-3TFMB in laboratory experiments. The compound is toxic and can be harmful if not handled properly, and the reaction conditions must be carefully monitored to ensure the desired results.
未来方向
The potential applications of 4F-3TFMB are vast and continue to be explored. One potential future direction is the use of the compound as a drug delivery system. The compound could be used to deliver drugs to specific targets in the body, such as cancer cells. In addition, the compound could be used to study the effects of fluorinated compounds on biochemical and physiological processes. Finally, the compound could be used to develop new synthetic methods for the synthesis of complex organic molecules.
合成方法
4F-3TFMB can be synthesized using a variety of methods, including the Wittig reaction and the Suzuki-Miyaura reaction. In the Wittig reaction, a phosphonium salt is reacted with an aldehyde or ketone to form an alkene. The Suzuki-Miyaura reaction involves the coupling of two organic molecules using palladium or nickel catalysts. The reaction is often used to synthesize organic compounds with complex structures, such as 4F-3TFMB.
属性
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F7O2/c16-12-2-1-7(6-11(12)15(20,21)22)8-3-9(13(23)24)5-10(4-8)14(17,18)19/h1-6H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNUBWDQSRYLMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691870 |
Source


|
| Record name | 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261916-58-8 |
Source


|
| Record name | 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


